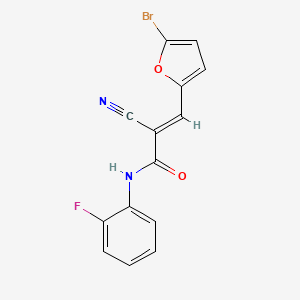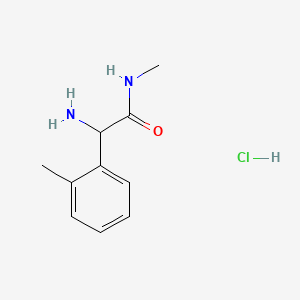
2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride typically involves the reaction of 2-methylphenylacetic acid with methylamine and ammonium chloride. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .
科学的研究の応用
2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
作用機序
The mechanism of action of 2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-amino-N-methyl-2-phenylacetamide hydrochloride: This compound is similar in structure but lacks the methyl group on the phenyl ring.
2-amino-N-(2-methylphenyl)acetamide hydrochloride: This compound is similar but does not have the N-methyl group.
Uniqueness
2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
特性
分子式 |
C10H15ClN2O |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
2-amino-N-methyl-2-(2-methylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-5-3-4-6-8(7)9(11)10(13)12-2;/h3-6,9H,11H2,1-2H3,(H,12,13);1H |
InChIキー |
KSLWVLFESWDNKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C(=O)NC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


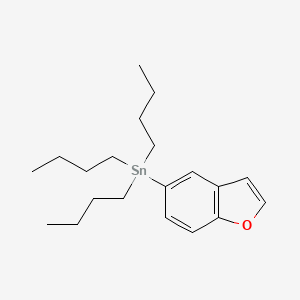

![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)

![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
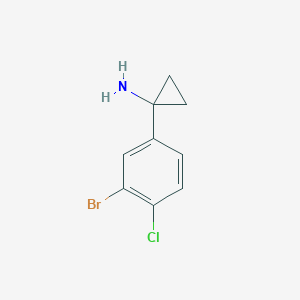
![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13552620.png)
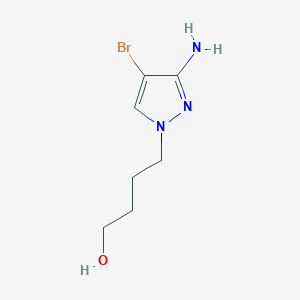
![tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13552627.png)
